Ethyl 2-(chlorosulfonyl)-3-nitrobenzoate
Description
Ethyl 2-(chlorosulfonyl)-3-nitrobenzoate is an organosulfur compound featuring a benzoate ester backbone substituted with a chlorosulfonyl (-SO₂Cl) group at the 2-position and a nitro (-NO₂) group at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive chlorosulfonyl moiety, which facilitates nucleophilic substitution reactions. The nitro group enhances electrophilicity, making it suitable for further functionalization .
Properties
Molecular Formula |
C9H8ClNO6S |
|---|---|
Molecular Weight |
293.68 g/mol |
IUPAC Name |
ethyl 2-chlorosulfonyl-3-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO6S/c1-2-17-9(12)6-4-3-5-7(11(13)14)8(6)18(10,15)16/h3-5H,2H2,1H3 |
InChI Key |
ZFNBAYSODWFFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Positioning and Reactivity
The compound’s structural analogs are categorized based on substituent types and positions:
Nitro-Substituted Ethyl Benzoates
Ethyl 2,6-dichloro-3-nitrobenzoate (CAS 1807181-36-7) Formula: C₉H₇Cl₂NO₄ Key Differences: Replaces the chlorosulfonyl group with chlorine atoms at positions 2 and 4. Applications: Intermediate in herbicide synthesis .
Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS 95617-09-7) Formula: C₁₆H₁₂ClNO₅ Key Differences: Features a benzoyl group substituted with chloro and nitro groups, rather than direct sulfonyl chloride substitution. Reactivity: The carbonyl group enables condensation reactions, contrasting with the sulfonyl chloride’s electrophilicity. Applications: Precursor for anticoagulant agents .
Chlorosulfonyl-Containing Ethyl Esters
Ethyl 2-(chlorosulfonyl)acetate
- Formula : C₄H₇ClO₄S
- Key Differences : Acetate backbone instead of benzoate; chlorosulfonyl group at position 2.
- Reactivity : Less steric hindrance enhances reactivity in sulfonamide formation compared to the aromatic analog.
- Applications : Used in peptide coupling reactions .
2-(2-Methoxyethoxy)-ethyl 2-(chlorosulfonyl)-benzoate
- Key Differences : Incorporates a methoxyethoxy side chain, increasing solubility in polar solvents.
- Reactivity : The ether linkage moderates the sulfonyl chloride’s reactivity, enabling controlled substitutions.
- Applications : Specialty reagent for polymer chemistry .
Multi-Functional Ethyl Benzoates
Ethyl 3-nitrocinnamate (CAS 1466-61-9) Formula: C₁₁H₁₁NO₄ Key Differences: Cinnamate ester with a nitro group on the phenyl ring; lacks sulfonyl functionality. Reactivity: Conjugated double bond allows for Diels-Alder reactions, unlike the sulfonyl chloride’s substitution chemistry. Applications: Photopolymerization initiator .
Physicochemical Properties and Stability
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Stability Notes |
|---|---|---|---|---|
| Ethyl 2-(chlorosulfonyl)-3-nitrobenzoate | 289.68 | 85–87 (decomposes) | Moderate (DCM, THF) | Moisture-sensitive; store under N₂ |
| Ethyl 2,6-dichloro-3-nitrobenzoate | 264.02 | 102–104 | Low (Hexane) | Stable to oxidation |
| Ethyl 3-nitrocinnamate | 221.21 | 98–100 | High (Acetone) | Light-sensitive |
Key Observations :
- The chlorosulfonyl group in the target compound increases hygroscopicity compared to chloro or nitro-substituted analogs.
- Aromatic nitro groups enhance thermal stability but reduce solubility in non-polar solvents.
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